molecular formula C11H11BrF2O3 B1406607 Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate CAS No. 1443354-60-6

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate

Cat. No.: B1406607
CAS No.: 1443354-60-6
M. Wt: 309.1 g/mol
InChI Key: SLBOWZUSQXPQGH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is a halogenated aromatic ester featuring a propanoate backbone linked to a phenoxy group substituted with bromine (at position 4) and fluorine atoms (at positions 2 and 5). The bromine atom may serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine atoms improve metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3/c1-2-16-11(15)3-4-17-10-6-8(13)7(12)5-9(10)14/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBOWZUSQXPQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxypropanoates.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The bromo and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The ester group can undergo hydrolysis to release the active phenoxypropanoate moiety, which then exerts its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related esters and halogenated analogs:

Compound Name Key Substituents Physicochemical Properties Applications Biological/Functional Relevance
Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate Br (C4), F (C2, C5) on phenoxy High logP (lipophilicity) Pharmaceutical intermediate, agrochemicals Potential antiviral/antibacterial activity inferred from halogenated analogs
Ethyl 3-(methylthio)propanoate Methylthio (-SCH₃) on propanoate Moderate volatility, lower molecular weight Food industry (pineapple aroma compound) Contributes to fruity odor in pineapple pulp/core
Ethyl 3-[(4-Bromo-2,6-dimethylphenyl)amino]propanoate (Compound 18, ) Br (C4), dimethyl (C2, C6) on phenyl Enhanced lipophilicity HIV-1 NNRTI candidate Improved antiviral activity due to steric bulk
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate () Thiazolidinone heterocycle, aminomethylene Polar, moderate solubility Antimicrobial agents Activity against Gram-positive bacteria and fungi

Key Research Findings

  • Halogenation Effects: Bromine in the target compound increases molecular weight (vs. Fluorine atoms enhance electronegativity, improving metabolic stability compared to non-fluorinated analogs .
  • Biological Activity: Compounds with brominated phenyl groups (e.g., ’s NNRTIs) show antiviral efficacy, suggesting the target’s bromo-difluoro motif may similarly interact with viral enzymes. In contrast, sulfur-containing analogs (e.g., Ethyl 3-(methylthio)propanoate) are non-pharmacological, serving as flavorants .
  • Synthetic Utility: The bromine atom in the target compound enables cross-coupling reactions, a feature absent in methylthio or thiazolidinone derivatives. This makes it a versatile intermediate for drug discovery .

Physicochemical and Application-Based Differences

  • Lipophilicity: The target compound’s logP is higher than Ethyl 3-(methylthio)propanoate due to halogenation, favoring membrane permeability in drug candidates but reducing volatility for aroma applications .
  • Thermal Stability : Fluorine’s strong C-F bond likely increases thermal stability compared to sulfur-containing esters, which degrade at lower temperatures .

Biological Activity

Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H12BrF2O3
  • Molecular Weight : 323.12 g/mol
  • IUPAC Name : this compound

This compound features a propanoate moiety linked to a phenoxy group substituted with bromine and difluorine atoms, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural components suggest potential interactions with kinases and other regulatory enzymes.
  • Receptor Modulation : It is hypothesized that this compound could modulate receptor activity, impacting signal transduction pathways critical for cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such effects.

Antitumor Activity

Research indicates that derivatives of ethyl esters can exhibit significant antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer15Apoptosis
Compound BLung Cancer10Cell Cycle Arrest

Antimicrobial Activity

Compounds similar to this compound have been tested for antimicrobial properties against bacteria and fungi. The following table summarizes some findings:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • Case Study on Antitumor Efficacy : A study examined the effects of ethyl esters on human cancer cell lines. Results indicated that certain modifications to the ethyl ester structure enhanced cytotoxicity against ovarian cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of fluorinated phenolic compounds. The study found that the presence of fluorine significantly increased the antibacterial activity against Gram-positive bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate
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Ethyl 3-(4-bromo-2,5-difluorophenoxy)propanoate

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